Product packaging for 4,4'-(Ethene-1,2-diyl)di(benzene-1-carboximidamide)(Cat. No.:CAS No. 122-06-5)

4,4'-(Ethene-1,2-diyl)di(benzene-1-carboximidamide)

Cat. No.: B1663490
CAS No.: 122-06-5
M. Wt: 264.32 g/mol
InChI Key: MMURVNDSFNJHAM-UHFFFAOYSA-N
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Description

Stilbamidine is a diamidine compound derived from stilbene, with potential activity against various protozoans. Upon administration, stilbamidine targets and binds to DNA. This inhibits cell division and reproduction in protozoans. It is also taken up in the lysosomes.
RN given refers to parent cpd

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H16N4 B1663490 4,4'-(Ethene-1,2-diyl)di(benzene-1-carboximidamide) CAS No. 122-06-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[2-(4-carbamimidoylphenyl)ethenyl]benzenecarboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4/c17-15(18)13-7-3-11(4-8-13)1-2-12-5-9-14(10-6-12)16(19)20/h1-10H,(H3,17,18)(H3,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMURVNDSFNJHAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC2=CC=C(C=C2)C(=N)N)C(=N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30861808
Record name 4,4'-(Ethene-1,2-diyl)di(benzene-1-carboximidamide)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30861808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122-06-5
Record name Stilbamidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=122-06-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,4'-(Ethene-1,2-diyl)di(benzene-1-carboximidamide)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30861808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Historical Trajectories and Early Academic Inquiries of Stilbamidine

Evolution of Aromatic Diamidines in Parasitological and Microbiological Research

The quest for effective treatments for parasitic diseases in the early 20th century led researchers to explore a wide array of chemical structures. Among these, the aromatic diamidines emerged as a particularly promising class of compounds. These molecules, characterized by two amidine groups separated by an aromatic nucleus, were found to possess significant biological activity. sci-hub.senih.gov The initial impetus for their investigation came from the search for new trypanocidal agents to combat devastating diseases like African trypanosomiasis (sleeping sickness). sci-hub.senih.gov

The development of these compounds was a logical progression from earlier work on other synthetic drugs. The success of arsenicals and sulfa drugs in treating various infections spurred on the systematic synthesis and screening of new chemical entities. It was within this environment that British chemist Arthur James Ewins, working for the pharmaceutical company May and Baker, synthesized a series of aromatic diamidines. nih.gov This work led to the discovery of several potent compounds, including stilbamidine, pentamidine (B1679287), and propamidine (B86517). sci-hub.senih.gov These discoveries marked a significant step forward in the fight against protozoal infections, offering new hope for diseases that were often fatal if left untreated. sci-hub.se

Pioneering Studies on Stilbamidine's Biological Activities

The trypanocidal properties of stilbamidine, chemically known as 4:4'-diamidino-stilbene, were first extensively investigated in the late 1930s and early 1940s by Warrington Yorke and his colleagues at the Liverpool School of Tropical Medicine. tandfonline.comtandfonline.com Their seminal work demonstrated the potent in vitro and in vivo activity of stilbamidine against various trypanosome species. tandfonline.comtandfonline.com

Subsequent research confirmed and expanded upon these initial findings. Studies showed that stilbamidine was effective against both Trypanosoma rhodesiense and Trypanosoma congolense in animal models. tandfonline.com Beyond its trypanocidal effects, stilbamidine also exhibited activity against other protozoan parasites. Research by Adler and Tchernomoretz in 1942 highlighted its efficacy against Leishmania donovani, the causative agent of visceral leishmaniasis. sci-hub.se Later studies also explored its fungistatic properties. capes.gov.br A notable feature of stilbamidine that aided in early research was its natural fluorescence under ultraviolet light, which allowed scientists to visualize its uptake and distribution within parasites. sci-hub.se

The primary mechanism of action of stilbamidine was found to be its interaction with nucleic acids. google.com The compound binds to the minor groove of DNA, which is thought to inhibit essential cellular processes such as replication and transcription, ultimately leading to the death of the parasite. google.com

However, the promising therapeutic potential of stilbamidine for trypanosomiasis was curtailed by the observation of significant neurological side effects in some patients, which led to its eventual abandonment for this indication in favor of other diamidines like pentamidine. sci-hub.senih.gov Despite this setback, the early research on stilbamidine laid a crucial foundation for the development of other diamidine drugs and contributed significantly to the understanding of their mechanism of action. nih.gov

Interestingly, the biological activities of stilbamidine were not limited to microorganisms. In the late 1940s, it was investigated for the treatment of multiple myeloma, a cancer of plasma cells. nih.govoup.com This exploration into its anticancer properties demonstrated the broad biological scope of this chemical class.

Table 1: Early Research Findings on the Biological Activity of Aromatic Diamidines

CompoundTarget Organism(s)Key Findings from Early Studies
Stilbamidine Trypanosoma rhodesiense, Trypanosoma congolense, Leishmania donovaniDemonstrated high trypanocidal activity in vitro and in vivo. tandfonline.com Showed efficacy against visceral leishmaniasis in hamsters. sci-hub.se Later found to have activity against multiple myeloma. nih.gov
Pentamidine Trypanosoma gambiense, Trypanosoma rhodesienseEffective in the treatment of early-stage African trypanosomiasis. nih.gov Generally better tolerated than stilbamidine, leading to its wider clinical use for this indication. sci-hub.senih.gov
Propamidine Trypanosoma rhodesienseShowed trypanocidal activity, though generally less potent than stilbamidine and pentamidine in early comparative studies. tandfonline.com

Contextualization of Stilbamidine Research within Broader Chemotherapeutic Developments

The research and development of stilbamidine in the 1930s and 1940s did not occur in a vacuum. This period was a transformative era for medicine, marked by the dawn of the "golden age" of chemotherapy. The discovery and clinical application of sulfonamides in the mid-1930s had revolutionized the treatment of bacterial infections and shattered the long-held belief that synthetic chemicals could not be safely used to combat systemic infections. This breakthrough created a fertile ground for the exploration of other synthetic compounds as therapeutic agents.

The development of stilbamidine and other aromatic diamidines ran parallel to the large-scale production and clinical use of penicillin during World War II. While penicillin targeted bacteria, the diamidines offered a new line of attack against protozoan parasites, a distinct and equally challenging class of pathogens. The methodologies for screening and evaluating new drugs that were refined during the war effort also benefited research into anti-parasitic agents.

Furthermore, the investigation of stilbamidine's biological activities can be seen as part of a broader scientific inquiry into the mechanisms of drug action. Its interaction with nucleic acids was an early example of a drug targeting a specific molecular component within a cell, a concept that would become central to modern pharmacology and drug design. google.com

The later exploration of stilbamidine for cancer treatment in the late 1940s also aligns with the nascent field of cancer chemotherapy. nih.govoup.com During World War II, the study of nitrogen mustards, originally developed as chemical warfare agents, revealed their ability to destroy rapidly dividing cancer cells, leading to the first effective chemotherapeutic agents for cancer. cancer.orgwikipedia.org The investigation of stilbamidine for multiple myeloma, while ultimately not leading to a mainstream treatment, was part of this early, exploratory phase of cancer chemotherapy, where compounds with known biological activities were tested against various malignancies. nih.govoup.com

Table 2: Timeline of Key Chemotherapeutic Developments in the Stilbamidine Era

Year (Approximate)Key DevelopmentSignificance
1935Discovery of the antibacterial effects of prontosil (B91393) (a sulfonamide)Marked the beginning of the era of modern chemotherapy.
1939Publication on the trypanocidal activity of stilbamidineIntroduced a new class of potent anti-parasitic agents. tandfonline.com
1941First use of penicillin in a human patientRevolutionized the treatment of bacterial infections.
1942First use of nitrogen mustard to treat lymphomaInaugurated the field of cancer chemotherapy. wikipedia.org
1947Reports on the use of stilbamidine for multiple myelomaDemonstrated the broader biological and potential therapeutic scope of the diamidines. nih.gov
1948Introduction of pentamidine for widespread use in African trypanosomiasisProvided a safer alternative to stilbamidine for treating sleeping sickness. nih.gov

Molecular Mechanisms of Action of Stilbamidine and Analogues

Interaction with Nucleic Acids

The primary molecular target of stilbamidine and its analogues is nucleic acid, with distinct interactions observed with both DNA and RNA.

Binding to Deoxyribonucleic Acid (DNA)

Stilbamidine is recognized as a DNA minor groove binding agent. nih.govnih.gov This interaction is non-covalent and is central to its mechanism of action, leading to the inhibition of cellular division and reproduction in certain organisms. nih.govdrugbank.com

Compounds that bind to the minor groove of DNA, such as stilbamidine and the related diamidine pentamidine (B1679287), typically share several structural features. These include a concave or crescent-shaped architecture, the presence of aromatic rings, and a cationic nature. nih.gov These characteristics allow the molecule to fit snugly within the narrow confines of the DNA minor groove. nih.gov The binding process is driven by multiple non-covalent interactions. The cationic amidine groups of the molecule form hydrogen bonds with the atoms on the floor of the groove, while its aromatic rings engage in van der Waals interactions. nih.gov A significant factor favoring this binding is the displacement of the "spine of hydration"—ordered water molecules residing in the minor groove—which results in a favorable increase in entropy. nih.gov

A defining characteristic of stilbamidine and other aromatic diamidines is their preferential binding to DNA regions rich in adenine-thymine (AT) base pairs. nih.gov Crystallographic studies of related diamidines, such as berenil, furamidine (B1674271), and pentamidine, have shown that they specifically bind to the central AATT sequence of DNA duplexes. nih.gov In this configuration, the amidine groups of the drug molecule form specific hydrogen bonds with the N3 atoms of adenine (B156593) and the O2 atoms of thymine (B56734), which are located on the floor of the minor groove. nih.gov This specificity for AT-rich sites is a common feature among many minor groove binders. nih.gov

The binding affinity of various diamidines highlights this preference. While specific quantitative data for stilbamidine is contextual, the binding constants for analogous AT minor-groove binders are typically in the range of 10⁷–10⁸ M⁻¹. nih.gov

Table 1: Inhibitory Concentrations (IC₅₀) of Diamidines

This table presents the IC₅₀ values for stilbamidine and related compounds against the uptake of [³H]pentamidine via the adenosine-sensitive pentamidine transporter (ASPT1), indicating their relative interaction strengths with this transport system.

CompoundIC₅₀ (µM)
Stilbamidine110
Propamidine (B86517)6.1
Adenosine1.2
Melarsen oxide0.7

Data sourced from MedchemExpress. medchemexpress.commedchemexpress.com

The binding of a small molecule like stilbamidine into the minor groove can induce localized changes in the DNA's structure. While significant global conformational changes are not the primary outcome, the interaction can alter the local helix parameters. For instance, the binding of a ligand can cause the minor groove to narrow to accommodate the molecule. nih.gov The binding event itself is a dynamic process; simulations of related compounds show the ligand can move within the binding site, causing subtle shifts in the DNA structure. nih.gov Any alteration in the normal conformation of DNA can have downstream consequences for cellular processes that rely on specific DNA structures for recognition and function, such as replication and transcription. nih.govnih.gov

Impact on Ribonucleic Acid (RNA) Processes

Beyond its well-documented interaction with DNA, stilbamidine's analogue, hydroxystilbamidine (B1199296), has also been found to bind to RNA. drugbank.com This interaction includes the potent inhibition of cellular ribonucleases (RNases), which are enzymes responsible for the degradation of RNA. drugbank.com By inhibiting RNases, the compound can interfere with the normal turnover and processing of RNA molecules. RNA processing is a critical step in gene expression where precursor messenger RNA (pre-mRNA) is modified through processes like splicing (the removal of introns), capping, and tailing to produce mature messenger RNA (mRNA) ready for translation. nih.govyoutube.com The structure and folding of RNA are crucial for these processes, and interference by a small molecule or changes in transcription speed can alter RNA conformation and affect outcomes like splicing efficiency. nih.gov

Interference with Protein Biosynthesis

Inhibition of Eukaryotic Elongation Factors (eEF-1, eEF-2)

The process of protein synthesis, or translation, is a fundamental cellular process governed by ribosomes and a suite of protein factors. The elongation phase, where the polypeptide chain is actively assembled, is critically dependent on eukaryotic elongation factors, notably eEF-1 and eEF-2. The eEF-1A subunit is responsible for delivering the correct aminoacyl-tRNA to the A-site of the ribosome, a crucial step for adding the next amino acid to the nascent peptide chain nih.govmdpi.com. Following peptide bond formation, eEF-2 mediates the translocation of the ribosome along the mRNA, moving the peptidyl-tRNA from the A-site to the P-site and the deacylated tRNA from the P-site to the E-site, thus preparing the ribosome for the next cycle of elongation nih.govmdpi.com.

Inhibition of these factors effectively halts protein synthesis. For instance, the natural product Mycalamide B has been shown to block eEF-2-mediated translocation nih.govnih.gov. While the primary mechanism of stilbamidine is considered to be its interaction with DNA, this action has downstream consequences on protein synthesis. By binding to DNA and inhibiting replication and transcription, stilbamidine indirectly stops the production of proteins necessary for cell survival patsnap.com. Although specific studies detailing a direct inhibitory binding of stilbamidine to eEF-1 or eEF-2 are not as prominent as for other compounds, the ultimate cessation of protein synthesis is a key outcome of its cytotoxic effects. The activity of eEF-2 is tightly regulated, often by phosphorylation via the eEF-2 kinase (eEF2K), and disruption of this pathway is a known therapeutic strategy mdpi.com.

Ribosomal Interaction Studies

The ribosome is a primary target for many antimicrobial agents. These molecules can interfere with various stages of translation by binding to specific sites on the ribosomal RNA (rRNA) or ribosomal proteins. Macrolide antibiotics, for example, typically bind within the nascent peptide exit tunnel of the large ribosomal subunit, physically obstructing the elongating polypeptide chain nih.gov. Other inhibitors, like Mycalamide B, bind to the ribosomal E-site, preventing the translocation of tRNA and arresting the elongation cycle nih.gov.

The binding mode of antibiotics to ribosomes is often highly conserved, with interactions mediated not only by direct contact but also through networks of water molecules that stabilize the drug-target complex nih.gov. While high-resolution structural studies have provided detailed atlases of how various antibiotic classes interact with bacterial ribosomes, similar specific studies for stilbamidine are less common nih.gov. The predominant view is that the primary target of stilbamidine and related diamidines is not the ribosome itself, but rather nucleic acids patsnap.comnih.gov. The profound impact on translation is largely considered a secondary effect stemming from the inhibition of DNA-dependent processes, which ultimately deprives the cell of the necessary templates (mRNA) and machinery for protein production.

Disruption of Mitochondrial Functionality

Mitochondria are central to the mechanism of action for stilbamidine and its analogues. These compounds are known to accumulate within the mitochondria of susceptible organisms, particularly parasites, where they trigger a cascade of events leading to organelle and cellular demise.

Targeting of Mitochondrial Kinetoplast DNA in Parasites

A hallmark of kinetoplastid parasites, such as Trypanosoma and Leishmania, is the presence of a unique mitochondrial structure called the kinetoplast, which houses a large, concatenated network of mitochondrial DNA (kDNA). nih.govnih.gov This kDNA is a primary and selective target for stilbamidine and other aromatic diamidines. nih.gov Studies have shown that these compounds rapidly localize and accumulate within the parasite's kinetoplast. nih.gov

Once concentrated in the kinetoplast, diamidines bind to the AT-rich regions of the kDNA minicircles. This binding leads to severe DNA damage and fragmentation, with a more pronounced effect on kDNA compared to nuclear DNA. nih.gov The consequence is the inhibition of kDNA replication, which is essential for parasite viability, resulting in the formation of dyskinetoplastic cells—cells that have lost their kinetoplast. nih.gov This inhibition is believed to occur through the interference with DNA-dependent enzymes crucial for replication, such as topoisomerases. nih.govnih.gov The disruption of this unique parasite-specific structure makes it an attractive target for chemotherapy. nih.gov

Alteration of Mitochondrial Membrane Potential

The mitochondrial membrane potential (ΔΨm) is an electrochemical gradient across the inner mitochondrial membrane that is essential for ATP synthesis and other mitochondrial functions. A number of compounds exert their cytotoxic effects by disrupting this potential. The related diamidine, pentamidine, is known to disrupt the mitochondrial membrane potential in pathogens, which inhibits ATP production and leads to energy depletion and cell death. patsnap.com Similarly, the novel arylamidine T-2307 has been shown to disrupt the mitochondrial membrane potential in yeast. nii.ac.jp

Ultrastructural analysis of parasites treated with related compounds has revealed extensive damage to the mitochondria, including severe morphological changes. researchgate.net The collapse of the membrane potential is a critical event in the apoptotic cascade. Stilbene (B7821643) derivatives have been shown to inhibit chloride channels in the inner mitochondrial membrane, which play a role in regulating membrane potential. nih.govnih.gov Disruption of the potential can lead to mitochondrial swelling, the release of pro-apoptotic factors, and ultimately, programmed cell death. nih.govmdpi.com

Inhibition of Respiratory Chain Complexes

The mitochondrial electron transport chain (ETC), composed of several protein complexes (I-V), is responsible for oxidative phosphorylation and the bulk of cellular ATP production. Inhibition of these complexes is a potent mechanism for inducing cytotoxicity. youtube.comnih.gov Research on the arylamidine T-2307 demonstrated that it selectively inhibits the activity of respiratory chain complexes III and IV in yeast. nii.ac.jp This inhibition of the ETC leads directly to a decrease in intracellular ATP levels, starving the cell of energy and preventing cell growth. nii.ac.jp

Inhibitors of the ETC, such as antimycin A (which targets complex III), are known to cause a collapse of the mitochondrial membrane potential. nii.ac.jp The action of T-2307 indicates that direct inhibition of respiratory complexes is a key mechanism for the selective disruption of mitochondrial function by amidine compounds. nii.ac.jp This energy depletion, combined with the other mitochondrial insults, creates a situation incompatible with cell survival. nih.gov

Cellular Membrane Integrity Perturbation

The plasma membrane acts as a selective barrier, and its integrity is vital for cell survival. Cationic compounds, such as stilbamidine, can interact with and disrupt the negatively charged components of cellular membranes. The related diamidine, pentamidine, is known to exert effects at the cellular membrane level. patsnap.com

Data Tables

Table 1: Summary of Molecular Mechanisms of Stilbamidine and Analogues This interactive table summarizes the key molecular targets and effects described in the article.

Section Primary Target/Mechanism Key Cellular Consequence Supporting Evidence
2.2.1. eEF-1/eEF-2 Inhibition Indirectly affects protein synthesis. Halting of polypeptide chain elongation. Downstream effect of DNA binding and transcription inhibition. patsnap.com
2.2.2. Ribosomal Interaction Primarily DNA, not the ribosome itself. Cessation of protein production. Secondary effect of inhibited mRNA synthesis. patsnap.comnih.gov
2.3.1. Kinetoplast DNA Binds to AT-rich regions of kDNA. kDNA fragmentation, replication arrest, cell death. nih.govnih.gov Strong accumulation in parasite kinetoplasts. nih.gov
2.3.2. Mitochondrial Potential Inner mitochondrial membrane. Collapse of ΔΨm, ATP depletion, apoptosis. patsnap.comnii.ac.jp Observed with related diamidines and arylamidines. patsnap.comnii.ac.jp
2.3.3. Respiratory Chain Complexes III and IV of the ETC. Inhibition of respiration, decreased ATP levels. nii.ac.jp Demonstrated with the analogue T-2307. nii.ac.jp

| 2.4. Membrane Integrity | Plasma and mitochondrial membranes. | Increased permeability, leakage of contents. patsnap.comnih.gov | Inferred from cationic nature and effects of pentamidine. patsnap.com |

Table 2: Compound Names Mentioned in the Article

Compound Name
Stilbamidine
Pentamidine
Mycalamide B
T-2307
Antimycins
4,4′-diisothiocyanostilbene-2,2′-disulfonic acid (DIDS)

Enzyme Inhibition Profiles

Enzyme inhibition is a fundamental mechanism through which the activity of enzymes is modulated by molecules known as inhibitors. The potency of an inhibitor is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. wikipedia.org The mechanism of inhibition can vary; competitive inhibitors bind to the active site of the enzyme, noncompetitive inhibitors bind to an allosteric site, and uncompetitive inhibitors bind only to the enzyme-substrate complex. nih.govyoutube.com Each type of inhibition affects the enzyme's kinetic parameters, such as the Michaelis constant (Km) and maximum velocity (Vmax), in a distinct manner. youtube.com

While the broader class of stilbenoids, which includes compounds like resveratrol (B1683913) and pterostilbene (B91288), has been studied for its ability to modulate various enzymes, specific kinetic data such as IC50 values detailing the enzyme inhibition profile for stilbamidine itself are not prominently available in the reviewed literature. However, studies on related stilbene derivatives have demonstrated significant inhibitory activity against various enzymes. For instance, novel synthetic stilbene derivatives have been evaluated as potential inhibitors of enzymes like cholinesterases and β-secretase in the context of Alzheimer's disease research. nih.gov Similarly, other research has focused on designing stilbene derivatives to act as specific protein degraders, which indirectly modulate protein function, or as inhibitors of enzymes like cyclooxygenase-2 (COX-2). nih.govresearchgate.net The general approach often involves modifying the stilbene scaffold to enhance binding affinity and specificity for the target enzyme's active or allosteric sites. nih.gov

Investigation of Non-Conventional Molecular Targets

Beyond direct enzyme inhibition, stilbamidine and its analogues have been investigated for their interactions with other critical biological macromolecules, which are considered non-conventional targets. These include nucleic acids (DNA and RNA) and proteins prone to misfolding, such as prions.

Interaction with DNA

Stilbamidine and its hydroxylated analogue, hydroxystilbamidine, are known to bind to DNA. nih.gov Theoretical and experimental studies have shown that these molecules preferentially bind to the minor groove of the DNA double helix, with a particular affinity for AT-rich (adenine-thymine) regions. nih.govnih.gov The binding of hydroxystilbamidine involves the formation of two distinct types of complexes. The primary binding mode is characterized by a high binding constant and specificity for sites containing three adjacent A-T pairs, which results in a significant enhancement of fluorescence. nih.gov This interaction is thought to place the stilbamidine molecule across the small groove of the DNA, causing a slight distortion of the helical structure. nih.gov The electrostatic potential of the DNA grooves plays a significant role in this binding preference. nih.gov

Other stilbenoid compounds have also been identified as potent DNA-binding agents. For example, (±)‐trans‐δ‐viniferin, a dimer of resveratrol, binds to both the minor and major grooves of DNA duplexes and also interacts with G-quadruplex DNA structures. researchgate.netnih.gov This interaction with different DNA secondary structures is linked to DNA damaging activity in cancer cells. researchgate.netnih.gov

Interaction with Prion Proteins

Prions are infectious agents composed of misfolded prion protein (PrPSc) that can induce the misfolding of the normal cellular prion protein (PrPC). nih.gov This conversion is a central event in fatal neurodegenerative disorders like Creutzfeldt-Jakob disease. nih.gov Several stilbene compounds have been shown to inhibit the replication of prions. acs.orgnih.gov

Research has demonstrated that stilbenes such as resveratrol, pterostilbene, and piceatannol (B1677779) can actively suppress the replication of PrPSc in cell cultures. acs.orgresearchgate.net These compounds were also found to inhibit the amplification of proteinase K-resistant PrPSc signals in various in-vitro assays, including Protein Misfolding Cyclic Amplification (PMCA) and Real-Time Quaking-Induced Conversion (RT-QuIC). acs.orgnih.gov The inhibitory effect of these stilbenes is believed to be linked to their direct molecular binding to prion proteins, with different stilbenes showing varying levels of effectiveness against different prion strains. acs.orgnih.gov

The table below summarizes the research findings on the interaction of stilbamidine and its analogues with non-conventional molecular targets.

Stilbene CompoundNon-Conventional TargetKey Research FindingCitation(s)
Stilbamidine DNA (minor groove)Binds preferentially to AT-rich regions in the minor groove of B-DNA. nih.gov
Hydroxystilbamidine DNA (minor groove)Shows high-affinity binding to sites with adjacent A-T pairs, situated in the small groove. nih.gov
(±)‐trans‐δ‐Viniferin DNA (duplex and G-quadruplex)Binds to both minor/major grooves of duplexes and stacks on the outer quartets of G-quadruplex DNA. researchgate.netnih.gov
Resveratrol (Res) Prion Protein (PrPSc)Actively suppresses PrPSc replication in cell cultures and inhibits amplification in PMCA tests. acs.orgnih.govresearchgate.net
Pterostilbene (Pte) Prion Protein (PrPSc)Shows active suppression of PrPSc replication and inhibits amplification in PMCA tests. acs.orgnih.govresearchgate.net
Piceatannol (Pic) Prion Protein (PrPSc)Effectively inhibits PrPSc fibril formation in RT-QuIC assays and shows strong inhibition in cell culture. acs.orgnih.govresearchgate.net

Spectrum of Biological Activities and Experimental Models

Antiprotozoal Activities

Stilbamidine has demonstrated trypanocidal activity against Trypanosoma brucei rhodesiense, the causative agent of the acute form of Human African Trypanosomiasis (HAT). The action of stilbamidine on these trypanosomes is understood to be direct. nih.gov Research involving radiolabeled [14C]Stilbamidine confirmed that the unchanged parent drug is what acts upon the parasites during an acute infection. nih.gov The existence of research focused on preparing stilbamidine-resistant strains of T. b. rhodesiense further underscores the compound's inherent activity against the parasite. nih.govnih.gov

In broader screening campaigns to identify new drug candidates for HAT, related diamidine compounds like pentamidine (B1679287) and diminazene (B1218545) are often used as standard controls, highlighting the recognized activity of this chemical class against trypanosomes. researchgate.net For instance, in one such study, pentamidine showed an IC₅₀ value of 3.52 ± 0.36 nM against Trypanosoma brucei brucei, a closely related subspecies. researchgate.net While not directly stilbamidine, this data points to the potent nature of diamidines against these parasites. Further research has focused on identifying new chemical classes with activity against T. b. rhodesiense to overcome the limitations of existing treatments. researchgate.net

Trypanosoma equiperdum is the causative agent of dourine, a sexually transmitted disease in equids. nih.gov This parasite is morphologically and phylogenetically very similar to Trypanosoma evansi and Trypanosoma brucei, with some researchers suggesting they should be classified as subspecies. nih.govitg.be Due to this close relationship, findings regarding drug activity against one are often relevant to the others.

Studies have documented the activity of stilbamidine against the closely related T. evansi. Research has been conducted to develop strains of T. evansi resistant to stilbamidine, which inherently demonstrates the compound's effectiveness against the wild-type parasite. capes.gov.br Chemotherapy is a primary control method for infections caused by T. evansi, though emerging drug resistance is a significant concern. researchgate.net While infections from T. equiperdum have been considered incurable, the established activity of amidine compounds against related trypanosomes provides a basis for their consideration in research. researchgate.net

Aromatic amidine compounds, the class to which stilbamidine belongs, have shown significant trypanocidal activity against Trypanosoma cruzi, the parasite responsible for Chagas disease. nih.govnih.gov These compounds are known to act as minor groove binders to DNA at AT-rich sites, with the kinetoplast DNA (kDNA) being a primary target. nih.govnih.gov Their efficacy has been evaluated in vitro against both the infective bloodstream forms and the intracellular amastigote forms of the parasite, which are crucial for sustaining infection in mammalian hosts. nih.gov

Numerous studies have synthesized and tested novel amidine derivatives to improve efficacy. For example, arylimidamides have demonstrated notable in vitro and in vivo effects in experimental models. cambridge.org The search for new drugs is driven by the unsatisfactory nature of current Chagas disease chemotherapy, which has limited efficacy, especially in the chronic phase. nih.govfrontiersin.org

Table 1: In Vitro Activity of Various Amidine Compounds Against Trypanosoma cruzi This table presents data on the 50% inhibitory concentration (IC₅₀) or 50% lethal dose (LD₅₀) for different amidine compounds against T. cruzi. Lower values indicate higher potency.

CompoundParasite StageActivity MetricValue (μM)Source
DB1470 (Arylimidamide)Infective/IntracellularLD₅₀Submicromolar nih.gov
DB2247 (Amidine)BloodstreamEC₅₀2.4 cambridge.org
DB2247 (Amidine)IntracellularEC₅₀13.7 cambridge.org
Benznidazole (Reference)IntracellularEC₅₀2.6 ± 0.9 cambridge.org
L4-0c (Purine Analog)AmastigoteIC₅₀2.42 frontiersin.org
L4-9b (Purine Analog)AmastigoteIC₅₀8.16 frontiersin.org

Stilbamidine and other aromatic diamidines have a history of investigation for activity against Leishmania donovani, the parasite that causes visceral leishmaniasis (kala-azar). scielo.brnih.gov This class of compounds, which includes the well-known drug pentamidine, is a cornerstone of research into new antileishmanial agents. scielo.br

The activity of diamidines is often linked to the position of nitrogen atoms in their structure relative to the amidine groups, which correlates with their DNA affinity. scielo.br Research has shown that some diamidine analogues can achieve IC₅₀ values lower than 0.10 µmol L⁻¹ against axenic amastigotes of L. donovani. scielo.br Furthermore, novel delivery systems, such as loading amidine-based compounds onto gold nanoparticles, have been shown to enhance activity against L. donovani compared to the pure drug. nih.gov The ongoing search for new treatments is critical due to limitations and resistance associated with current therapies like pentavalent antimonials and miltefosine. acs.orgmdpi.com

Amidine compounds have demonstrated notable activity against Leishmania amazonensis (also referred to as Leishmania mexicana amazonensis), a causative agent of cutaneous leishmaniasis. nih.govnih.gov The antiparasitic action of these compounds, like pentamidine, is believed to require uptake and delivery to the parasite's mitochondrion, where they can bind to and destroy the kDNA. nih.gov

Various derivatives have been synthesized and tested to identify structure-activity relationships. researchgate.net Studies have shown that amidines with specific substitutions, such as a methoxy (B1213986) group, can be particularly effective. nih.govresearchgate.net For instance, the compound N,N'-diphenyl-4-methoxy-benzamidine was found to significantly inhibit nitric oxide (NO) production in L. amazonensis axenic amastigotes by 52.94%, a much greater inhibition than that caused by pentamidine (25.29%). nih.gov Other research has focused on developing novel amidoxime (B1450833) derivatives, which have yielded compounds with high selectivity and potent activity against the intracellular amastigote form of the parasite. mdpi.com

Table 2: In Vitro Activity of Amidine and Amidoxime Derivatives Against Leishmania amazonensis This table summarizes the 50% inhibitory concentration (IC₅₀) for various compounds against different forms of L. amazonensis.

Compound ClassCompound DetailsParasite StageIC₅₀ (µM)Source
Amidoxime DerivativeBromine-substituted, pyridine (B92270) moietyIntracellular Amastigote0.5 mdpi.com
Amidoxime DerivativeChlorine-substituted, pyridine moietyIntracellular Amastigote0.6 mdpi.com
Amidoxime DerivativeMethyl-substituted, pyridine moietyIntracellular Amastigote0.3 mdpi.com
Methoxy-AmidineN,N'-diphenyl-4-methoxy-benzamidineNot specifiedNot specified nih.govnih.gov
Pentamidine (Reference)-Not specifiedNot specified nih.govnih.govmdpi.com

Activity against Apicomplexa

Amidine-containing compounds, including stilbamidine, are recognized for their broad-spectrum activity against a variety of pathogens, including protozoan parasites. nih.gov Their mechanism of action often involves binding to the minor groove of DNA, particularly at AT-rich sequences, which can interfere with DNA replication and mitochondrial function. nih.gov This activity makes them a subject of interest in the search for new treatments for diseases caused by apicomplexan parasites.

Amidine compounds have demonstrated significant potential as antimalarial agents. Research into this class of molecules has revealed potent activity against erythrocytic stages of Plasmodium falciparum, including strains resistant to conventional drugs like chloroquine. ingentaconnect.comnih.gov

A series of azaterphenyl diamidines, for instance, showed very potent in vitro activities against P. falciparum. nih.gov Twelve compounds in this series had IC50 values below 6 nM, and six of these had IC50 values at or below 0.6 nM, making them over 25 times more potent than the reference diamidine, furamidine (B1674271). nih.gov Similarly, a study on amidine-containing diphenylureas identified a diamidine (compound 8) with IC50 values of 54 nM and 41 nM against chloroquine-sensitive (D6) and chloroquine-resistant (W2) parasite strains, respectively. ingentaconnect.com

The structural features of these compounds are crucial for their antimalarial potency. Studies on bis-amidines and related compounds have shown that increasing the length of the alkyl chain connecting the two cationic heads from 6 to 12 methylene (B1212753) groups leads to increased activity. nih.gov The basicity of the cationic head is also a critical factor, with optimal activity observed for compounds with a pKa above 12.5. nih.gov This suggests that the hydrogen-bond-forming properties of amidinium compounds may provide additional binding opportunities on their molecular targets compared to analogous quaternary ammonium (B1175870) salts. nih.gov

Table 1: In Vitro Activity of Selected Amidine Compounds against P. falciparum

Compound Class/Name P. falciparum Strain IC50 Value Source(s)
Azaterphenyl diamidine (most potent) Not specified ≤0.6 nM nih.gov
Diamidine 8 (diphenylurea derivative) D6 (Chloroquine-sensitive) 54 nM ingentaconnect.com
Diamidine 8 (diphenylurea derivative) W2 (Chloroquine-resistant) 41 nM ingentaconnect.com

This table presents a selection of research findings on the antiplasmodial activity of various amidine compounds.

Cryptosporidium parvum is an intestinal parasite that causes diarrheal disease, which can be life-threatening for immunocompromised individuals. nih.govnih.gov There is an urgent need for new, effective therapies, as the only approved drug, nitazoxanide, has limited efficacy in this population. frontiersin.orgmdpi.com

While research specifically detailing the activity of stilbamidine against C. parvum is limited in recent literature, the broader class of amidine compounds is known for its antiparasitic properties. nih.gov The drug discovery process for cryptosporidiosis often involves high-throughput screening of large compound libraries to identify new chemical scaffolds. nih.govmdpi.com For example, a screen of a human kinase inhibitor library identified 67 compounds that inhibited C. parvum growth by at least 90%, with 11 hits showing potent inhibition at nanomolar concentrations. nih.govnih.gov These hits included several tyrosine kinase inhibitors, highlighting a new potential target class for anti-cryptosporidial drug development. nih.govnih.gov

Other research has identified novel leads such as the pyrazolopyridine analog KDU731, which showed potent activity with an IC50 of 102 nM and minimal host cell toxicity. frontiersin.org Bioassay-guided fractionation of marine natural products led to the discovery of leiodolide A, which had a half-maximal effective concentration (EC50) of 103.5 nM against the parasite. mdpi.com These findings underscore the importance of screening diverse chemical libraries to uncover novel and effective anti-cryptosporidial agents.

Table 2: In Vitro Activity of Selected Compounds against C. parvum

Compound Compound Type Potency (IC50/EC50) Source(s)
KDU731 Pyrazolopyridine analog 102 nM frontiersin.org
Leiodolide A Marine natural product 103.5 nM mdpi.com
Nitazoxanide Thiazolide (Control drug) >90% inhibition at 10 µM nih.gov

This table showcases the potency of various compounds identified through screening efforts against C. parvum, providing context for the type of activity sought in new drug candidates.

Antifungal Activities

Stilbamidine has demonstrated inhibitory effects against a range of fungal pathogens in laboratory studies.

Blastomyces dermatitidis, a dimorphic fungus, is the causative agent of blastomycosis, an infection that can affect the lungs and disseminate to other parts of the body, including the skin and bones. microbenotes.com Research has explored the effects of stilbamidine on this fungus. Early studies investigated the impact of stilbamidine and the related compound propamidine (B86517) on the oxidative metabolism of Blastomyces dermatitidis. nih.govnih.gov These investigations were foundational in understanding the potential antifungal mechanisms of stilbene (B7821643) derivatives against this pathogenic fungus.

Candida albicans is a significant fungal pathogen, and the rising resistance to conventional antifungal drugs has spurred research into alternative substances. ijpsr.com While direct studies on stilbamidine's activity against C. albicans are not extensively detailed in the provided results, the broader class of stilbenes, to which stilbamidine belongs, has shown effectiveness. For instance, other stilbene compounds have demonstrated minimum inhibitory concentrations (MIC) and minimum fungicidal concentrations (MFC) against C. albicans. ijpsr.com Combination therapies involving stilbenes and existing antifungal drugs like fluconazole (B54011) have also been explored, showing potential synergistic effects against resistant strains of C. albicans. researchgate.netnih.gov

Cryptococcus neoformans is an opportunistic fungal pathogen responsible for cryptococcosis, a serious infection, particularly in immunocompromised individuals. frontiersin.org The search for novel antifungal agents against this pathogen is ongoing. While specific data on stilbamidine's direct activity against C. neoformans is limited in the provided search results, the development of new antifungal peptides and compounds is a key area of research. nih.govresearchwithrutgers.commdpi.comnih.gov These studies highlight the importance of identifying new molecules with antifungal properties against C. neoformans.

Dermatophytes are a group of fungi that cause infections of the skin, hair, and nails. Epidermophyton floccosum is a dermatophyte that can cause conditions such as tinea pedis (athlete's foot) and tinea cruris. wikipedia.org Research into new antifungal compounds against dermatophytes is an active field. nih.govresearchgate.netnih.gov While the provided information does not specifically detail stilbamidine's activity, studies on other synthetic compounds have shown varying levels of effectiveness against E. floccosum. nih.govresearchgate.net

The interaction between antifungal drugs and serum proteins like albumin can influence their efficacy. Studies have shown that albumin can potentiate the activity of certain antifungal agents. For example, the addition of human albumin has been observed to enhance the efficacy of amphotericin B and voriconazole (B182144) against Candida albicans. pharmakonpress.gr In the context of Aspergillus species, albumin has been found to enhance the activity of caspofungin by potentially acting as a carrier molecule to facilitate drug delivery to the fungal hyphae. nih.gov The interaction between antifungal drugs and albumin is a complex area of study, with the potential to impact the effectiveness of treatments. nih.govresearchgate.net

Anticancer Activity Research in Preclinical Settings

Stilbamidine and other stilbene-based derivatives have been investigated for their potential as anticancer agents. targetmol.comnih.gov The stilbene scaffold is a common structure in natural compounds with reported biological activities, including anticancer effects. nih.gov

Preclinical research has focused on synthesizing and evaluating new stilbene analogues to improve their anticancer activity and bioavailability. nih.gov These studies often involve testing the compounds against various cancer cell lines. mdpi.com For example, research on FBA-TPQ, a novel synthetic iminoquinone, demonstrated its ability to inhibit pancreatic cancer cell growth and induce apoptosis in in vitro and in vivo models. mdpi.com The development of natural products and their derivatives continues to be a significant area in the discovery of new anticancer drugs. nih.govresearchgate.net

Studies in Multiple Myeloma Models

The exploration of Stilbamidine in the context of multiple myeloma, a cancer of plasma cells, dates back to the mid-20th century. nih.gov Early reports indicated that Stilbamidine and the related compound Pentamidine were used in treating multiple myeloma. medchemexpress.com One of the proposed mechanisms for its action is the direct effect on the morphology and kinetics of plasmacytoma and myelopoietic cells. nih.gov

In vitro studies have provided insights into the cellular responses to Stilbamidine. Observations in bone marrow cultures from patients with multiple myeloma revealed distinct morphological changes in the myeloma cells upon exposure to Stilbamidine. These changes included the appearance of basophilic granules within the cytoplasm. Furthermore, the compound was noted to affect mitosis in these cancerous cells. nih.gov

The general mechanism of action for aromatic diamidines involves their ability to bind to DNA, particularly in the minor groove of AT-rich regions. nih.gov This interaction can lead to the inhibition of crucial cellular processes like cell division and reproduction. nih.gov While not specifically detailed in the context of modern multiple myeloma cell line studies in the available literature, this fundamental mechanism is a likely contributor to its observed effects on myeloma cells.

Table 1: Observed Effects of Stilbamidine in Multiple Myeloma Models

Experimental Model Observed Effects Reference
Bone Marrow Culture (from patients) Appearance of basophilic granules in myeloma cell cytoplasm. nih.gov

Research in Bladder Migratory Cell Carcinoma Models

While specific modern studies on Stilbamidine in bladder migratory cell carcinoma models are not extensively detailed in recent literature, the known anticancer properties of the diamidine chemical class provide a basis for its potential activity. The fundamental mechanism of action, involving DNA binding and subsequent inhibition of cell division, is broadly applicable to various cancer types, including bladder cancer. nih.govnih.gov

Aromatic diamidines, as a class, have been shown to possess antitumor activities against a range of human cancer cell lines. nih.govnih.gov For instance, certain cyclic diamidines have demonstrated cytotoxic activity in the low micromolar range against various cancer cell lines in screenings conducted by the National Cancer Institute. nih.gov This suggests that the core structure of diamidines is conducive to anticancer effects.

The action of these compounds is often dependent on their molecular shape and length, which influences their ability to bind to the minor groove of DNA. nih.gov This binding is a critical step that likely precedes the induction of apoptosis or cell cycle arrest, common mechanisms of anticancer agents. For example, other stilbenoid compounds have been shown to induce G2/M cell cycle arrest and subsequent apoptosis in cancer cells. nih.gov While these studies did not use Stilbamidine itself, they illustrate a common mode of action for this class of molecules. The general anticancer activity of diamidines, therefore, suggests a potential for Stilbamidine to exhibit inhibitory effects on the proliferation of bladder cancer cells.

Table 2: General Anticancer Activities of Diamidine Compounds Relevant to Cancer Models

Compound Class Mechanism of Action Potential Effect in Bladder Cancer Models Reference
Aromatic Diamidines Binding to AT-rich regions of DNA minor groove. Inhibition of cell proliferation and division. nih.gov
Cyclic Diamidines Cytotoxic activity against various cancer cell lines. Potential for growth inhibition of bladder cancer cells. nih.gov

Synthetic Methodologies and Chemical Derivatization of Stilbamidine Analogs

Synthetic Pathways for Stilbamidine and Diamidine Frameworks

The construction of the stilbamidine molecule, chemically known as 4,4'-stilbenedicarboxamidine, and other diamidines relies on established organic chemistry reactions. The most critical and widely used method for the synthesis of the terminal amidine groups is the Pinner reaction. wikipedia.orgjk-sci.comdrugfuture.com

The Pinner reaction, first described by Adolf Pinner in 1877, involves the acid-catalyzed reaction of a nitrile with an alcohol. wikipedia.orgresearchgate.net This process forms an imino ester salt, commonly referred to as a Pinner salt. wikipedia.orgjk-sci.com This intermediate is highly reactive and can subsequently be treated with ammonia (B1221849) or an amine to yield the desired amidine. drugfuture.comresearchgate.net

A general synthetic scheme for a diamidine like stilbamidine involves the following key steps:

Stilbene (B7821643) Backbone Formation : The central 1,2-diphenylethylene (stilbene) core is typically synthesized first. Methods like the Wittig reaction or the Horner-Wadsworth-Emmons reaction can be employed to form the characteristic double bond. wiley-vch.de Another approach involves the palladium-catalyzed Heck reaction. wiley-vch.de

Introduction of Nitrile Groups : The precursor molecule for the Pinner reaction is a dinitrile. Therefore, a stilbene derivative bearing nitrile (-CN) groups at the 4 and 4' positions (4,4'-dicyanostilbene) must be prepared.

Pinner Reaction for Amidine Formation : The 4,4'-dicyanostilbene (B177162) is dissolved in an anhydrous alcohol and treated with dry hydrogen chloride gas. This forms the bis-imido ester hydrochloride (the Pinner salt). jk-sci.comdrugfuture.com This step is conducted under anhydrous conditions at low temperatures to prevent the thermodynamically unstable Pinner salt from rearranging into amides. jk-sci.com

Ammonolysis : The resulting Pinner salt is then reacted with ammonia (often as a solution in alcohol) to form the final diamidine hydrochloride salt. researchgate.net Further purification and salt exchange can be performed to obtain other forms, such as the isethionate salt. google.com

The choice between acid- or base-catalyzed conditions for amidine synthesis often depends on the electronic nature of the nitrile. wikipedia.orgjk-sci.com Electron-poor nitriles are generally more reactive under basic conditions, while the acid-catalyzed Pinner reaction is a classical and reliable method for a wide range of nitriles. wikipedia.orgjk-sci.com

Table 1: Key Reactions in Diamidine Synthesis

Reaction Name Description Key Reagents Intermediate Final Product
Pinner Reaction Acid-catalyzed addition of an alcohol to a nitrile, followed by reaction with ammonia. wikipedia.orgdrugfuture.com Nitrile, Alcohol, Anhydrous HCl, Ammonia Imino ester salt (Pinner salt) jk-sci.com Amidine
Wittig Reaction Reaction of an aldehyde or ketone with a triphenyl phosphonium (B103445) ylide to form an alkene. wiley-vch.de Aldehyde/Ketone, Phosphonium ylide Not applicable Alkene (Stilbene backbone)
Horner-Wadsworth-Emmons Reaction A variation of the Wittig reaction using a phosphonate (B1237965) ester, often yielding E-alkenes with high stereoselectivity. wiley-vch.de Aldehyde/Ketone, Phosphonate ester, Base Not applicable Alkene (Stilbene backbone)

Strategies for Chemical Modification and Analog Generation

The generation of stilbamidine analogs is driven by the need to optimize activity, selectivity, and pharmacokinetic properties. Medicinal chemists employ several strategies to modify the parent structure, guided by structure-activity relationship (SAR) studies. rsc.orgresearchgate.netmdpi.com These modifications can be broadly categorized by which part of the molecule is altered: the phenyl rings, the ethylene (B1197577) linker, or the amidine groups.

Key Modification Strategies:

Ring Substitution : Introducing various substituents (e.g., hydroxyl, methoxy (B1213986), halogens) onto the phenyl rings can significantly alter the molecule's electronic properties, lipophilicity, and ability to form hydrogen bonds. rsc.orgresearchgate.net For example, the addition of hydroxyl groups can impact antimicrobial activity. nih.gov

Bioisosteric Replacement : This strategy involves replacing a functional group with another group that has similar physical or chemical properties, with the goal of improving the compound's profile. cambridgemedchemconsulting.comresearchgate.net For the amidine group, a common bioisostere is a triazole, oxadiazole, or imidazole (B134444) ring. drughunter.com For the phenyl rings, replacing carbon with nitrogen to create pyridine (B92270) rings is another example. The amide functional group, present in many biomolecules, is a frequent target for bioisosteric replacement to enhance metabolic stability and other properties. researchgate.netdrughunter.com

Amidine Group Derivatization : The terminal amidine groups are crucial for activity but can also be a site of metabolic instability. N-alkylation or cyclization of the amidine can be explored to modulate these properties. creative-peptides.commdpi.com

Scaffold Simplification or Elaboration : Based on SAR data, the core structure can be simplified to its essential pharmacophore or elaborated upon by adding new fragments to explore additional binding interactions. mdpi.com

Table 2: Common Strategies for Stilbamidine Analog Generation

Strategy Rationale Example Modification
Ring Substitution Modulate electronic properties, solubility, and hydrogen bonding. rsc.org Addition of hydroxyl or methoxy groups to the phenyl rings.
Bioisosteric Replacement Improve metabolic stability, alter pharmacokinetics, or create novel intellectual property. cambridgemedchemconsulting.comdrughunter.com Replacing an amidine group with a triazole ring; replacing a C-H in a phenyl ring with Nitrogen.
Linker Modification Alter molecular geometry and flexibility. Saturating the ethylene double bond to an ethane (B1197151) single bond.
Peptide Modification Techniques Increase stability against enzymatic degradation. creative-peptides.comresearchgate.net N-methylation or cyclization of terminal groups. creative-peptides.com

Synthesis of Hydroxystilbamidine (B1199296) and Other Derivatives

Hydroxystilbamidine, specifically 2-hydroxystilbamidine, is a well-known derivative used as a fluorescent tracer and histochemical stain. wikipedia.orgcosmobio.co.jpnih.gov Its synthesis follows a pathway similar to that of stilbamidine, with the key difference being the use of a starting material that already contains a protected hydroxyl group.

A general synthetic route for hydroxystilbamidine isethionate is as follows:

Starting Material Selection : The synthesis begins with a hydroxyl- and nitrile-substituted toluene (B28343) derivative, such as 3-hydroxy-4-cyanotoluene. The hydroxyl group is typically protected (e.g., as a methoxy ether) to prevent it from interfering with subsequent reactions.

Stilbene Formation : The protected precursor is coupled with a second benzonitrile (B105546) derivative using a standard olefination method (e.g., Wittig or Horner-Wadsworth-Emmons) to construct the stilbene backbone. This results in a protected hydroxy-dicyanostilbene.

Deprotection : The protecting group on the hydroxyl function is removed to yield the free hydroxyl group.

Pinner Reaction and Ammonolysis : The resulting 2-hydroxy-4,4'-dicyanostilbene undergoes the two-step Pinner reaction sequence as described in section 5.1. It is converted to the bis-imido ester hydrochloride and then treated with ammonia to form 2-hydroxystilbamidine hydrochloride. google.com

Salt Formation : Stilbamidine and its derivatives are often prepared and used as isethionate salts (bis(2-hydroxyethanesulfonate)) to improve water solubility. medchemexpress.comglpbio.commedchemexpress.com This is achieved by treating the free base or hydrochloride salt of the amidine with isethionic acid (2-hydroxyethanesulfonic acid). google.comnih.gov The final product, such as stilbamidine diisethionate, is then typically purified by recrystallization. nih.govwhiterose.ac.uk

The synthesis of a radiolabeled version, stilbene-4,4'-dicarboxamidine-¹⁴C diisethionate, has also been documented for use in tracer studies, highlighting the adaptability of these synthetic routes. google.com

Exploration of Dimeric Stilbene Antibiotics (Contextual)

While stilbamidine itself is a monomeric structure, a significant area of related research involves the dimerization of stilbene scaffolds to create novel antibiotics. nih.govresearchgate.net This exploration provides valuable context for the types of complex analogs that can be generated from stilbene-based monomers. Stilbene dimers can be difficult to obtain due to their low natural concentration and complex structures, which makes their synthesis challenging. frontiersin.org

A prominent example is the discovery of dimeric stilbenes derived from the gammaproteobacterium Photorhabdus. mdpi.com One such dimer, Duotap-520, is formed from the oxidative coupling of two units of the stilbene monomer tapinarof. mdpi.comnih.gov Research has shown that these dimeric structures can exhibit significantly enhanced antibacterial activity compared to their monomeric precursors. nih.govmdpi.com For instance, Duotap-520 shows potent activity against multidrug-resistant Gram-positive pathogens like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis (VRE). mdpi.comnih.gov

The mechanism of these dimeric antibiotics can also differ from that of the monomers. Duotap-520, for example, has been shown to target the bacterial cell wall by binding to lipid II, a crucial precursor in peptidoglycan synthesis. mdpi.comnih.gov

The study of these natural and synthetic stilbene dimers informs the broader field of stilbamidine analog development by:

Demonstrating that dimerization is a viable strategy for enhancing biological activity.

Highlighting novel mechanisms of action that can be accessed through more complex molecular architectures.

Inspiring the design of synthetic stilbamidine dimers or conjugates that could potentially exhibit improved properties.

Preclinical Pharmacological Research of Stilbamidine

Cellular Uptake and Transport Mechanisms

The entry of Stilbamidine into target cells is a critical determinant of its biological activity. This process is mediated by specific transporter proteins, and its intracellular concentration is further influenced by efflux systems.

The uptake of Stilbamidine in protozoan parasites like Trypanosoma brucei is primarily facilitated by nucleoside transporters. nih.govdundee.ac.uk Research has identified the P2 aminopurine transporter as a key gateway for various diamidine compounds, including Stilbamidine. dundee.ac.uknih.gov This transporter is encoded by the TbAT1 gene. nih.govresearchgate.netsonar.ch Further studies have demonstrated that the P2 transporter activity is identical to the adenosine-sensitive pentamidine (B1679287) transporter (ASPT1), confirming that Stilbamidine utilizes this pathway for cellular entry. nih.govnih.gov The transport of diamidines via the P2 transporter is a crucial factor, and alterations in this transporter can confer resistance to these compounds. dundee.ac.uk

While Stilbamidine shares transport pathways with Pentamidine, such as the P2/ASPT1 transporter, there are notable distinctions in their affinities for other transporters. One such transporter is the high-affinity pentamidine transporter (HAPT1). nih.govnih.gov Studies have shown that HAPT1, while a significant transporter for Pentamidine, displays only a low affinity for Stilbamidine. nih.gov The loss of HAPT1 has been identified as a primary determinant for high-level cross-resistance between melaminophenyl arsenicals and Pentamidine, a phenomenon less directly linked to Stilbamidine due to its low binding affinity for this transporter. nih.govresearchgate.net This difference in affinity for HAPT1 represents a key distinction in the cellular transport mechanisms of Stilbamidine and Pentamidine.

The net intracellular accumulation of a compound is determined by the balance between influx and efflux. Efflux pumps are cellular transporters that actively extrude a wide variety of substrates, including drugs and toxic compounds, from the cell. mdpi.comfrontiersin.org These pumps, such as those belonging to the Resistance-Nodulation-Division (RND) family in bacteria, play a critical role in preventing the accumulation of substances to toxic intracellular concentrations. frontiersin.orgresearchgate.net By actively exporting therapeutic agents, efflux pumps can limit their effectiveness and are a common mechanism of drug resistance. mdpi.comnih.gov Therefore, the activity of such pumps is a significant factor that can influence the intracellular concentration and subsequent efficacy of compounds like Stilbamidine.

Distribution and Excretion Studies in Animal Models

Studies using radiolabeled Stilbamidine in animal models have provided insights into its distribution throughout the body and its routes and timeline of elimination.

Following intravenous administration in mice, Stilbamidine distributes widely throughout the body. aacrjournals.org The highest concentrations of the compound are consistently found in the kidneys, liver, heart, lungs, and intestines. aacrjournals.org Studies in rats have also highlighted significant retention of the drug in the liver. nih.gov The distribution pattern is established relatively quickly, within the first few hours after administration. aacrjournals.org Notably, traces of radioactivity from labeled Stilbamidine can be detected in many tissues for an extended period, up to six months post-injection, indicating long-term retention in certain sites. aacrjournals.org

Table 1: Tissue Distribution of Stilbamidine in Mice This table illustrates the tissues with the highest concentration of Stilbamidine following administration.

Tissue Relative Concentration
Kidneys High
Liver High
Heart High
Lungs High

The elimination of Stilbamidine from the body occurs through both renal and fecal pathways. aacrjournals.org In mouse models, excretion is a two-phase process. aacrjournals.orgaacrjournals.org A significant portion of the administered dose is excreted relatively quickly, with approximately 70% eliminated within the first four days via urine and feces combined. aacrjournals.org The remaining portion of the compound is excreted much more slowly. aacrjournals.org By the 30th day, about 97% of the injected dose has been excreted. aacrjournals.orgaacrjournals.org

Table 2: Cumulative Excretion of Stilbamidine in Mice This table shows the percentage of the administered dose of Stilbamidine excreted over time.

Time Post-Administration Cumulative Excretion (%)
Day 4 ~70%

Table 3: List of Compounds

Compound Name
Stilbamidine
Pentamidine
Adenine (B156593)
Adenosine
Berenil (Diminazene aceturate)
Melarsen oxide
Melarsoprol (B1676173)
Propamidine (B86517)
Inosine
Hypoxanthine
Oxophenylarsine
Melaminylthioarsenate
Diminazene (B1218545)
Hydroxystilbamidine (B1199296)
Dibromopentamidine
Dipyridamole
Dilazep
Melarsamine hydrochloride
Phenylarsine oxide
4',6-diamidino-2-phenylindole dihydrochloride
1-deazaadenosine
Guanosine
Xanthosine
Melarsomine
Gentamicin
Carbenicillin
Nitrocefin
Taurocholate
Glycocholate
Levofloxacin
Tetracycline
Auranofin
Chloramphenicol
Rifampin
Ibuprofen

Metabolic Fate Research

The investigation into the metabolic fate of a compound is a cornerstone of preclinical pharmacological research. It determines how a potential drug is processed by the body, which influences its efficacy, and potential for accumulation. This research encompasses the identification of metabolic products, the pathways through which they are formed, and the rate of their formation.

Identification of Metabolites and Chemical Transformation

The biotransformation of a xenobiotic, such as Stilbamidine, involves a series of enzymatic modifications that alter its chemical structure. These processes are broadly categorized into Phase I and Phase II reactions. nih.gov Phase I reactions, or functionalization reactions, introduce or expose polar functional groups (e.g., hydroxyl, amine, or carboxyl groups) on the parent compound. nih.govpharmacy180.com These reactions typically include oxidation, reduction, and hydrolysis, primarily catalyzed by the cytochrome P450 (CYP450) enzyme system located in the endoplasmic reticulum of hepatocytes and other cells. nih.gov

Phase II reactions, or conjugation reactions, involve the covalent attachment of endogenous polar molecules to the functional groups on the parent compound or its Phase I metabolites. pharmacy180.com Common conjugating agents include glucuronic acid, sulfate, and glutathione. These reactions, catalyzed by transferase enzymes, significantly increase the water solubility of the compound, facilitating its excretion from the body. nih.govpharmacy180.com

While specific metabolic pathways for Stilbamidine are not extensively detailed in publicly available literature, research on related stilbenoid compounds, such as resveratrol (B1683913), illustrates the process of biotransformation. For instance, microbial biotransformation of resveratrol has been shown to produce a novel stilbene (B7821643) glycoside, demonstrating how a parent stilbene structure can be chemically altered to form new metabolites with potentially different biological activities. mdpi.com The identification of such metabolites is crucial, as they could be pharmacologically active, inactive, or even contribute to off-target effects. youtube.com Modern analytical techniques, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), are indispensable for separating, detecting, and structurally elucidating these metabolites from complex biological matrices. youtube.com

In vitro Metabolic Stability Assays (e.g., liver microsomes)

In vitro metabolic stability assays are a critical component of early drug discovery, providing an initial assessment of how susceptible a compound is to metabolic breakdown. nuvisan.com These assays help predict a drug's in vivo half-life and clearance, which are key pharmacokinetic parameters. researchgate.netspringernature.com

One of the most common methods involves incubating the test compound with liver microsomes. nih.gov Liver microsomes are vesicles formed from the endoplasmic reticulum of hepatocytes and are rich in Phase I drug-metabolizing enzymes, particularly the cytochrome P450 superfamily. researchgate.netnih.gov The standard procedure for a microsomal stability assay is as follows:

Incubation: The test compound (e.g., Stilbamidine) at a known concentration is incubated with a preparation of pooled human liver microsomes. nih.gov The incubation mixture also contains cofactors necessary for enzymatic activity, most notably the NADPH regenerating system for CYP450-mediated reactions. researchgate.net

Time Points: Aliquots of the reaction are taken at several time points (e.g., 0, 5, 15, 30, 45, and 60 minutes). researchgate.net The reaction in each aliquot is immediately stopped ("quenched"), typically by adding a cold organic solvent like acetonitrile. researchgate.net

Quantification: The concentration of the remaining parent compound in each sample is quantified using a sensitive analytical method, most commonly LC-MS/MS. springernature.com

Data Analysis: The percentage of the parent compound remaining is plotted against time. From the slope of the natural logarithm of this curve, the in vitro half-life (t½) can be determined. This value is then used to calculate the intrinsic clearance (CLint), which represents the inherent ability of the liver to metabolize the drug. nuvisan.com

The results from these assays allow researchers to rank compounds based on their metabolic stability and guide chemical modifications to improve pharmacokinetic properties.

Table 1: Representative Data from a Hypothetical In Vitro Metabolic Stability Assay of Stilbamidine in Human Liver Microsomes

Time (minutes)% Parent Compound Remainingln(% Remaining)
01004.61
5914.51
15754.32
30554.01
45403.69
60293.37
t½ (min) 42.5
CLint (µL/min/mg protein) 16.3

This table presents hypothetical data for illustrative purposes. The values shown are not actual experimental results for Stilbamidine.

Target Identification and Validation Methodologies in Preclinical Research

Identifying the molecular target of a compound and validating its role in the desired therapeutic effect is a fundamental step in drug development. This process confirms the mechanism of action and builds confidence that modulating the target will lead to a positive clinical outcome.

For Stilbamidine, the primary molecular target has been identified as deoxyribonucleic acid (DNA). nih.gov Research indicates it acts as a DNA-binding agent, which underlies its biological activity. nih.gov

In vitro and In vivo Target Engagement Studies

Target engagement studies are designed to demonstrate that a compound physically interacts with its intended target in a relevant biological system. nih.gov These studies can be conducted in vitro using purified components or in vivo within a living organism.

In vitro studies have been crucial in elucidating the interaction between Stilbamidine and its target. Theoretical computations and biophysical experiments have shown that Stilbamidine binds non-intercalatively to the minor groove of the B-DNA double helix. nih.gov Further detailed studies using techniques like sedimentation, dialysis, and fluorescence spectrometry have confirmed this binding and revealed a specificity for adenine-thymine (A-T) rich regions. nih.gov These experiments demonstrate direct physical engagement and allow for the quantification of binding affinity and thermodynamics. nih.gov

Table 2: Summary of Stilbamidine-DNA Binding Characteristics from In Vitro Studies

ParameterFindingReference
Binding Site Minor groove of B-DNA nih.gov
Binding Mode Non-intercalative nih.gov
Base Specificity Preferential binding to A-T rich sequences nih.gov
Key Interaction Likely involves the phenolic hydroxyl group nih.gov
Consequence Inhibition of cell division and reproduction nih.gov

In vivo target engagement assays confirm that the drug can reach its target in a complex biological environment. While specific in vivo target engagement data for Stilbamidine is limited, general methodologies include cellular thermal shift assays (CETSA), where ligand binding stabilizes the target protein against heat-induced denaturation, or the use of chemical probes in animal models. youtube.comyoutube.com For a DNA-binding agent like Stilbamidine, downstream effects such as the inhibition of DNA replication or transcription in cellular or animal models would serve as indirect proof of target engagement.

Cellular Model Development for Target Analysis

Cell-based assays are essential for analyzing the consequences of target engagement in a physiological context. Historically, these assays have relied on two-dimensional (2D) monolayer cell cultures. nih.gov However, there is an increasing shift towards three-dimensional (3D) cell culture models, such as spheroids and organoids, which more accurately mimic the complex microenvironment of in vivo tissues, including gradients of nutrients and oxygen. nih.govmetu.edu.tr

For a compound like Stilbamidine, which targets DNA to inhibit cell division, these advanced cellular models are invaluable for several reasons: nih.gov

Studying Proliferation: Spheroid models can be used to assess the anti-proliferative effects of Stilbamidine in a system that better reflects the cell-cell interactions found in a tumor. metu.edu.tr

Investigating Chemoresistance: The 3D architecture of spheroids often confers increased resistance to therapeutic agents compared to 2D cultures. nih.gov This allows for the study of potential resistance mechanisms to DNA-binding agents.

Target Validation: By using genetic tools like CRISPR/Cas9 in these cellular models to modify the cellular environment, the specific consequences of Stilbamidine's interaction with DNA can be further validated.

The development of sophisticated in vitro models, including those derived from induced pluripotent stem cells (iPSCs), provides a more physiologically relevant platform for analyzing the cellular effects of Stilbamidine and validating its DNA target. mdpi.com

Mechanisms of Resistance and Strategies to Overcome Them

Acquired Resistance Mechanisms in Target Pathogens

Pathogens such as trypanosomes have demonstrated the ability to develop resistance to stilbamidine and other diamidines. This acquired resistance is often the result of genetic changes that reduce the drug's ability to reach and act upon its intended target within the parasite. The most extensively studied mechanisms involve alterations in drug transport across the parasite's cell membrane.

Efflux pumps are transmembrane proteins that actively transport toxic substances, including drugs, out of the cell, thereby reducing their intracellular concentration to sub-lethal levels. nih.gov This mechanism is a well-documented cause of drug resistance in a wide range of organisms, from bacteria to human cancer cells. nih.govyoutube.com In parasitic protozoa like Leishmania, ATP-binding cassette (ABC) transporters have been shown to extrude various therapeutic agents, leading to drug-resistant phenotypes. nih.govbohrium.comresearchgate.net

While efflux pumps are a known cause of resistance to drugs like antimonials in Leishmania, their specific role in stilbamidine resistance is less defined but mechanistically plausible. researchgate.net Overexpression of these pumps could theoretically contribute to stilbamidine resistance by actively removing the compound from the parasite's cytoplasm. nih.govbohrium.com Research into modulators capable of inhibiting these efflux pumps is an active area of investigation to combat resistance in various pathogens. nih.gov

A common strategy for acquiring drug resistance involves the modification of the drug's molecular target, which prevents or reduces the drug's binding affinity. crstoday.comnih.gov Stilbamidine and other aromatic diamidines are known to exert their effect by binding to DNA. nih.govnih.gov Studies suggest that their primary target within trypanosomes is the kinetoplast DNA (kDNA), a unique network of circular DNA found inside the parasite's single large mitochondrion. nih.gov Binding of the drug to kDNA is thought to inhibit DNA-dependent enzymes and interfere with the replication and transcription of the kinetoplast genome. nih.gov

Therefore, resistance could theoretically arise from mutations in the kDNA that alter the binding site of stilbamidine. crstoday.comnih.gov Similarly, alterations in proteins that are closely associated with kDNA or involved in its replication could also diminish the drug's efficacy. While this mechanism is well-established for other drug classes in various organisms, specific mutations in trypanosomal kDNA that confer stilbamidine resistance have yet to be fully characterized. nih.gov

Another major mechanism of drug resistance is the enzymatic modification or degradation of the drug molecule into an inactive form. youtube.com Bacteria, for instance, have evolved a wide array of enzymes that can neutralize antibiotics by adding chemical groups (e.g., acetylation, phosphorylation) or by cleaving critical bonds within the drug's structure. youtube.comyoutube.com

In the context of stilbamidine, this resistance mechanism remains theoretical. There is currently no direct evidence of pathogens producing enzymes that specifically inactivate stilbamidine. However, given the diversity of microbial enzymatic capabilities, it is conceivable that pathogens could acquire the ability to metabolize or modify the stilbamidine molecule, rendering it unable to bind to its DNA target. youtube.com

The most significant and well-documented mechanism of resistance to stilbamidine in trypanosomes is the reduction of drug uptake due to decreased membrane permeability. nih.govnih.gov Pathogens can limit the entry of a drug by altering the composition of their membranes or, more commonly, by modifying the protein transporters responsible for drug influx. nih.govnih.gov

The uptake of stilbamidine and other diamidines into Trypanosoma brucei is not achieved by simple diffusion but is mediated by specific carrier proteins. nih.gov The principal transporter implicated in this process is the P2 aminopurine transporter, which is encoded by the TbAT1 gene. frontiersin.orgmdpi.com This transporter also facilitates the uptake of melaminophenyl arsenical drugs. nih.govdundee.ac.uk Laboratory studies have conclusively shown that the loss of function or genetic knockout of the TbAT1 gene results in a significant reduction in the uptake of diamidines, leading to resistance. nih.govresearchgate.net While this mutation confers high-level resistance to diminazene (B1218545), it results in a more moderate resistance to stilbamidine and pentamidine (B1679287), suggesting that other transporters may also play a minor role in their uptake. nih.govresearchgate.net

Research on Cross-Resistance Patterns with Other Amidine Compounds

A significant concern in chemotherapy is the development of cross-resistance, where resistance to one drug confers resistance to other, often structurally related, compounds. Cross-resistance between stilbamidine, other aromatic diamidines like pentamidine and diminazene, and even the unrelated melaminophenyl arsenicals has been frequently observed in trypanosomes. nih.govnih.govnih.gov

This phenomenon is primarily explained by their shared mechanism of uptake. nih.gov Since stilbamidine, pentamidine, diminazene, and melarsoprol (B1676173) all rely on the P2/TbAT1 transporter to enter the parasite, a single change—the loss or alteration of this transporter—can simultaneously reduce the uptake of all these drugs, rendering the parasite multi-drug resistant. nih.govnih.gov

The following table details the change in drug sensitivity in T. brucei trypanosomes where the gene for the P2 transporter (TbAT1) has been knocked out, demonstrating the resulting resistance to various diamidines.

CompoundParent Strain EC50 (nM)tbat1-Null Mutant EC50 (nM)Resistance Factor (Fold Increase)
Stilbamidine4.1 ± 0.532.9 ± 3.48.0
Pentamidine4.8 ± 0.411.2 ± 1.12.3
Propamidine (B86517)3.2 ± 0.329.2 ± 2.59.1
Diminazene19.1 ± 2.6466.8 ± 51.224.4

Data derived from Matovu et al., 2003. nih.gov EC50 is the half maximal effective concentration.

Development of Strategies to Circumvent Resistance

Overcoming drug resistance is a critical goal in infectious disease research. For stilbamidine and related compounds, strategies are being explored on several fronts.

Rational Drug Design: One approach is the synthesis of new amidine analogues designed to evade known resistance mechanisms. documentsdelivered.comnih.gov This could involve creating compounds that utilize different transporters for uptake, are not substrates for efflux pumps, or have a modified structure that is less susceptible to potential enzymatic inactivation.

Combination Therapy: Combining drugs with different mechanisms of action is a proven strategy to enhance efficacy and reduce the emergence of resistance. nih.govmdpi.com For example, stilbamidine could be paired with a drug that targets a different metabolic pathway in the parasite.

Targeting Resistance Mechanisms: Research is ongoing to develop molecules that can directly inhibit resistance mechanisms. mdpi.com For example, efflux pump inhibitors could be co-administered with stilbamidine to restore its intracellular concentration and efficacy in resistant strains. nih.gov

Identifying Novel Targets: A long-term strategy involves the identification of entirely new drug targets within the pathogen. nih.gov Genomic and proteomic studies can reveal essential proteins or pathways that could be inhibited by a new class of drugs, circumventing existing resistance issues.

By combining these approaches, the scientific community aims to prolong the usefulness of stilbamidine and other essential medicines against parasitic diseases.

Advanced Analytical Methodologies for Stilbamidine Research

Quantitative Analysis in Biological Matrices

The quantitative determination of stilbamidine in biological matrices such as serum and urine is crucial for pharmacokinetic studies. Capillary Zone Electrophoresis (CZE) has been established as a viable method for this purpose. A study focused on the analysis of various aromatic diamidines, including stilbamidine, demonstrated the capability of CZE for their simultaneous analysis in serum and urine. For the accurate quantification, a sample pretreatment step using Oasis HLB cartridges was employed for both serum and urine samples. The developed CZE method exhibited high sensitivity with specific detection limits for stilbamidine in these biological fluids. tandfonline.comtandfonline.com

Biological MatrixDetection Limit (μg/mL)Analytical Method
Serum0.3CZE
Urine0.3CZE

Chromatographic Separation Techniques

Chromatographic methods are fundamental for the separation of stilbamidine from other compounds in a mixture, which is a critical step before its quantification or structural elucidation.

Capillary Zone Electrophoresis (CZE) is a high-resolution separation technique that has been effectively applied to the analysis of stilbamidine. tandfonline.comtandfonline.com In CZE, charged molecules are separated based on their electrophoretic mobility in an electric field, which is influenced by the charge-to-mass ratio of the analyte. nih.gov The separation is conducted in a narrow-bore fused-silica capillary filled with a background electrolyte.

A detailed investigation into the effects of various operational parameters on the CZE analysis of stilbamidine and other diamidines has been conducted. tandfonline.comtandfonline.com This study systematically evaluated the influence of the electrolyte buffer, its concentration, pH, applied voltage, temperature, and capillary diameter. Based on these findings, an optimized CZE method for the simultaneous analysis of stilbamidine and other related compounds in serum and urine was proposed. The optimal conditions were identified as a 25 mM citrate (B86180) buffer at a pH of 3.75, a temperature of 30°C, and an applied voltage of 14 kV. tandfonline.comtandfonline.com This method provides a rapid, precise, and reliable alternative to high-performance liquid chromatography (HPLC) for the analysis of these compounds. tandfonline.com

Optimized CZE Parameters for Stilbamidine Analysis tandfonline.comtandfonline.com
ParameterOptimal Condition
Electrolyte BufferCitrate Buffer
Concentration25 mM
pH3.75
Temperature30°C
Voltage14 kV

Spectroscopic Characterization Techniques

Spectroscopic techniques are indispensable for the structural confirmation and elucidation of stilbamidine.

Mass spectrometry (MS) is a key analytical technique used to measure the mass-to-charge ratio of ions. It is widely used for the identification and structural elucidation of compounds. The mass spectrum of stilbamidine provides valuable information, starting with its molecular weight. The computed exact mass of stilbamidine is 264.1375 g/mol . nih.gov

In addition to the molecular ion peak, the mass spectrum exhibits a fragmentation pattern that can be used to confirm the structure of the molecule. While a detailed analysis of the fragmentation of stilbamidine is not extensively published, the NIST Mass Spectrometry Data Center provides reference spectra for stilbamidine which includes major fragment peaks. nih.gov

Mass Spectrometric Data for Stilbamidine nih.gov
PropertyValue
Molecular FormulaC16H16N4
Computed Molecular Weight264.32 g/mol
Computed Exact Mass264.1375 u

Isotope Labeling for Pharmacokinetic and Metabolic Tracing (e.g., Carbon-14 labeling)

Stilbamidine in Drug Discovery and Lead Optimization Paradigms

Stilbamidine as a Lead Compound for Antiparasitic and Antifungal Agent Development

The stilbene (B7821643) scaffold, the core structure of Stilbamidine, is a privileged motif in medicinal chemistry, recognized for its therapeutic versatility. nih.gov Stilbene derivatives produced by plants are considered valuable lead structures for the chemical synthesis of new drugs, particularly antifungals. nih.gov Stilbamidine itself, an aromatic diamidine, is structurally related to other successful antiprotozoal agents like pentamidine (B1679287) and has demonstrated both antifungal and antiparasitic activities. mdpi.com

The established biological activity of Stilbamidine makes it an excellent starting point, or "lead compound," for the development of new drugs. Its efficacy against various parasites and fungi provides a strong foundation for medicinal chemists to build upon. For instance, the antifungal potential of the stilbene scaffold offers a promising solution to the challenges of drug resistance and side effects associated with existing treatments. nih.gov

Recent research has further validated the importance of the amidine group, a key feature of Stilbamidine. A novel strategy successfully converted potential but ineffective drug candidates into potent antifungals by conjugating them with benzamidine, a core component of the Stilbamidine structure. nih.gov This approach highlights the critical role of the amidine moiety in targeting fungal cells. nih.gov Similarly, repurposing existing drugs is an attractive strategy, and compounds structurally related to Stilbamidine, like the veterinary antiparasitic robenidine, have been identified as having broad-spectrum antifungal activity, reinforcing the value of this chemical class. frontiersin.org

The development of aryldiamidines, a class to which Stilbamidine belongs, includes newer agents like T-2307, which shows potent fungicidal activity by disrupting the mitochondrial membrane potential in fungal cells. mdpi.com This demonstrates that the fundamental structure of Stilbamidine continues to inspire the design of next-generation antifungal agents with novel mechanisms of action.

Compound ClassRelevance to StilbamidineTherapeutic TargetReference
StilbenesParent scaffold of StilbamidineFungi nih.gov
Aromatic DiamidinesChemical class of StilbamidineProtozoa, Fungi mdpi.com
Benzamidine ConjugatesUtilizes a core fragment of StilbamidineFungi nih.gov
RobenidineStructurally related guanide-containing compoundFungi, Parasites frontiersin.org

Hit-to-Lead and Lead Optimization Strategies

Once a "hit" compound like Stilbamidine is identified through screening, it enters the hit-to-lead (H2L) and lead optimization phase. upmbiomedicals.com This critical stage in drug discovery aims to refine the initial molecule into a viable drug candidate by improving its efficacy, selectivity, and pharmacokinetic properties while minimizing toxicity. upmbiomedicals.comnih.gov The process involves synthesizing and testing a series of analogues to establish a structure-activity relationship (SAR), which maps chemical modifications to changes in biological activity. upmbiomedicals.com

The ultimate goal is to identify a candidate with the best possible balance of potency, target selectivity, and favorable absorption, distribution, metabolism, and excretion (ADME) properties. upmbiomedicals.com This multi-parameter optimization is a significant challenge, as improving one property can often negatively impact another. nih.gov For a lead compound like Stilbamidine, optimization strategies would focus on modifying its structure to enhance its therapeutic index and develop derivatives with superior performance.

Modern lead optimization heavily relies on computational chemistry and computer-aided drug design (CADD). nih.gov These in silico methods accelerate the drug discovery process by predicting how modifications to a lead compound will affect its properties, thereby reducing the time and cost associated with synthesizing and testing new molecules. schrodinger.com Computational approaches are broadly categorized as structure-based drug design (SBDD), used when the 3D structure of the biological target is known, and ligand-based drug design (LBDD), which uses information from known active molecules like Stilbamidine to guide the design of new ones.

Virtual screening (VS) is a computational technique used to search large digital libraries of chemical compounds to identify molecules that are likely to bind to a specific drug target. nih.govnih.gov This method acts as a filter, narrowing down vast chemical space to a manageable number of promising candidates for experimental testing. nih.gov

In the context of Stilbamidine, VS could be used in several ways:

Similarity-based screening: Using the Stilbamidine structure as a query, a virtual library could be searched for molecules with similar shapes or chemical features, with the hypothesis that similar compounds may exhibit similar biological activity.

Docking-based screening: If the 3D structure of Stilbamidine's biological target (e.g., a specific enzyme or DNA sequence) is known, compounds from a library can be computationally "docked" into the target's binding site. nih.govsci-hub.box The molecules are then ranked based on their predicted binding affinity, allowing researchers to prioritize novel scaffolds that fit the target well.

This approach allows for the rapid exploration of millions of compounds, far exceeding the capacity of physical high-throughput screening, to find new derivatives that retain the essential binding characteristics of Stilbamidine but possess improved properties. researchgate.net

De novo design refers to the computational creation of novel molecules from scratch, rather than searching existing libraries. arxiv.org A particularly relevant approach is scaffold-based design, where a core molecular structure—the scaffold—is used as a starting point for generating new derivatives. rsc.org

The Stilbamidine molecule, with its central stilbene or diamidine core, is an ideal candidate for this strategy. Generative models can be trained on the rules of chemistry and known bioactive molecules to "decorate" the Stilbamidine scaffold by adding new atoms, functional groups, or fragments in a step-by-step manner. rsc.orgnih.gov These models can be guided by multi-objective optimization algorithms to simultaneously improve properties like binding affinity, synthetic accessibility, and drug-likeness. arxiv.orgopenreview.net This allows for the creation of entirely new chemical entities that retain the essential structural features of the lead compound while exploring novel chemical space.

De Novo Design ApproachDescriptionApplication to StilbamidineReference
Scaffold-Based GenerationUses a core structure as a template to build new molecules.The stilbene or diamidine core of Stilbamidine serves as the scaffold to be decorated with new chemical functionalities. rsc.org
Generative Models (SMILES/Graph-based)AI models that learn to construct molecules sequentially.Can be trained to extend the Stilbamidine scaffold by adding atoms and bonds to generate novel, optimized derivatives. rsc.orgnih.gov
Reinforcement LearningAn AI technique that optimizes molecule generation based on a reward function.Can be used to guide the generation of Stilbamidine analogs toward improved potency, selectivity, and ADMET properties. arxiv.orgopenreview.net

Fragment-based drug design (FBDD) is a lead discovery approach that starts with identifying very small molecules, or "fragments" (typically with a molecular weight under 300 Da), that bind weakly to the biological target. nih.govrowansci.comnih.gov Once these fragments are identified, they can be optimized by "growing" them into larger molecules or by "linking" multiple fragments together to create a more potent lead compound. rowansci.comfrontiersin.org

While Stilbamidine itself is larger than a typical fragment, the principles of FBDD are highly relevant to its optimization. The key structural motifs of Stilbamidine—such as the phenyl rings and the amidine groups—can be considered as essential fragments that contribute to its biological activity. In an FBDD context, one could:

Deconstruct Stilbamidine into its core fragments.

Screen a library of similar but distinct fragments to identify alternative chemical groups that bind to the target.

Use these new fragments to build novel molecules, potentially leading to compounds with different intellectual property, improved binding interactions, or better physicochemical properties compared to the original Stilbamidine derivatives. nih.govresearchgate.net

This approach allows for a more efficient exploration of the chemical space around the key binding interactions of the lead compound. nih.gov

A major cause of failure in drug development is poor pharmacokinetic properties, often summarized by the acronym ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity). researchgate.netcreative-biolabs.com During lead optimization, it is crucial to assess these properties early and continuously. Computational models play a vital role in this assessment by predicting the ADMET profile of a compound before it is synthesized. creative-biolabs.com

For Stilbamidine and its derivatives, in silico ADMET prediction tools are used to evaluate:

Absorption: Predicting properties like intestinal absorption and cell permeability (e.g., Caco-2). researchgate.net

Distribution: Estimating the volume of distribution (VD) and whether the compound can cross the blood-brain barrier (BBB). scbdd.com

Metabolism: Identifying potential sites of metabolism by cytochrome P450 (CYP) enzymes, which can help in designing more stable molecules. researchgate.net

Toxicity: Predicting potential liabilities such as carcinogenicity, mutagenicity (Ames test), or cardiotoxicity (hERG inhibition). nih.govnih.gov

By integrating these predictive models into the design cycle, chemists can prioritize synthesizing only those Stilbamidine analogs that are predicted to have a favorable balance of potency and drug-like properties, significantly increasing the efficiency and success rate of the lead optimization process. creative-biolabs.comnih.gov

Predicted PropertyImportance in Drug DesignComputational Tool/ModelReference
A bsorptionDetermines how well a drug enters the bloodstream.Caco-2 permeability models, Lipinski's Rule of Five researchgate.netnih.gov
D istributionGoverns where the drug goes in the body.Blood-Brain Barrier (BBB) penetration models, Plasma Protein Binding (PPB) prediction scbdd.com
M etabolismAffects the drug's half-life and potential for drug-drug interactions.Cytochrome P450 (CYP) inhibition/substrate models researchgate.net
E xcretionInfluences how long the drug remains in the body.Clearance (CL) models scbdd.com
T oxicityIdentifies potential safety risks.hERG inhibition, Ames mutagenicity, hepatotoxicity models nih.gov

Experimental Approaches in Lead Optimization

Lead optimization is a critical phase in drug discovery that aims to refine the properties of a lead compound to produce a viable preclinical candidate. danaher.compatsnap.com This iterative process involves enhancing desired characteristics such as biological activity, potency, and selectivity, while simultaneously improving pharmacokinetic properties. danaher.combiobide.com The ultimate goal is to develop a molecule with the best possible balance of efficacy and drug-like characteristics. patsnap.com

High-Throughput Screening for Activity and Selectivity

High-Throughput Screening (HTS) is a foundational experimental approach in drug discovery that allows for the rapid testing of large and diverse compound libraries to identify "hits"—molecules that interact with a specific biological target. mdpi.com This process is indispensable when the three-dimensional structure of a target is not well understood, precluding structure-based design methods. mdpi.com For a compound class like the diamidines, which includes stilbamidine, HTS is instrumental in identifying active molecules and assessing their selectivity against various targets.

A key application of this approach has been in the search for inhibitors of Protein Arginine Methyltransferases (PRMTs), enzymes that have been linked to various diseases. Researchers have hypothesized that the diamidine scaffold, with its planar and basic amidine groups, can mimic the guanidino group of arginine, the natural substrate for PRMTs. nih.gov This hypothesis led to the biochemical screening of diamidine-focused libraries to identify potential PRMT inhibitors. nih.gov

In one such screening campaign, stilbamidine was identified as an inhibitor of PRMT1. nih.govresearchgate.net Subsequent screening of a focused library of diamidine compounds identified furamidine (B1674271) as a more potent and selective lead inhibitor for PRMT1. nih.gov The IC₅₀ value of furamidine against PRMT1 was found to be 9.4 μM, an improvement over stilbamidine's IC₅₀ of 15.2 μM. nih.gov Furthermore, furamidine demonstrated significant selectivity, with potency against PRMT1 being 18-fold higher than against PRMT5 and 30-fold higher than against PRMT6. nih.gov These findings underscore the power of HTS not only to identify initial hits like stilbamidine but also to discover next-generation leads with improved activity and selectivity from a structurally related chemical library. nih.govrsc.org

CompoundTarget EnzymeIC₅₀ (μM)Reference
StilbamidinePRMT115.2 nih.gov
FuramidinePRMT19.4 nih.gov
PentamidinePRMT181 nih.gov
Iterative Synthesis and Biological Evaluation

In the context of stilbamidine and related diamidines, an initial hit serves as a template for designing new analogs. nih.gov The discovery that furamidine is a more potent PRMT1 inhibitor than stilbamidine provides a crucial SAR data point. nih.gov This suggests that the furan (B31954) core of furamidine offers a more favorable interaction with the enzyme's active site compared to the ethylene (B1197577) bridge of stilbamidine. researchgate.net

A subsequent round of lead optimization would involve the synthesis of a library of new analogs based on these findings. Chemists might explore:

Alternative Heterocyclic Cores: Replacing the furan ring in furamidine with other five- or six-membered heterocycles to probe the electronic and steric requirements of the binding pocket.

Substitution on Aromatic Rings: Adding various functional groups (e.g., halogens, alkyls, hydroxyls) to the phenyl rings of the diamidine scaffold to explore potential new interactions with the target protein and to modulate properties like solubility and metabolism.

Modification of the Amidine Groups: Converting the amidine groups to bioisosteres to improve properties such as oral bioavailability or to reduce potential liabilities.

Each newly synthesized compound undergoes rigorous biological evaluation to determine its activity and selectivity. researchgate.net This iterative design-synthesize-test cycle continues, with the data from each round informing the design of the next, progressively refining the molecule's properties until a preclinical candidate is identified. nih.gov

Target Validation and Prioritization in Drug Discovery

Target validation is the process of demonstrating that a specific biological molecule, typically a protein or gene, is directly involved in a disease process and is a suitable point for therapeutic intervention. nuvisan.comnuvisan.com This is a critical step that de-risks a drug discovery project before significant resources are committed. nuvisan.com For a compound like stilbamidine, which is known to interact with multiple biological molecules, validating which of these targets is responsible for its therapeutic effect is essential.

Stilbamidine and other diamidines are known to bind to the minor groove of DNA and have also been identified as inhibitors of enzymes such as Protein Arginine Methyltransferase 1 (PRMT1). nih.govresearchgate.net Validating these potential targets involves a range of experimental techniques:

Genetic Approaches: Modern genetic tools are powerful for target validation. Using CRISPR/Cas9, the gene encoding a potential target like PRMT1 can be knocked out or have its expression silenced (knocked down) using RNA interference (RNAi). nuvisan.comnuvisan.com If the resulting cellular or organismal phenotype mimics the effects of treatment with stilbamidine, it provides strong evidence that the compound's activity is mediated through that target.

Chemical Probes and Mutagenesis: The use of highly specific chemical probes can help elucidate a target's function. nuvisan.com Furthermore, site-directed mutagenesis can be used to alter the proposed binding site of stilbamidine on its target protein. drughunter.com If these mutations lead to a loss of stilbamidine's binding and biological activity, it confirms the binding site and the target's relevance. drughunter.com

Biophysical and Biochemical Assays: Techniques such as X-ray crystallography or cryo-electron microscopy can provide high-resolution structural information about how stilbamidine binds to its target. drughunter.com Competition binding assays, where a labeled ligand for the target is displaced by stilbamidine, can also confirm direct interaction. drughunter.com

The prioritization of targets depends on several factors, including the strength of the evidence linking the target to the disease, its "druggability" (the feasibility of modulating it with a small molecule), and the potential for a therapeutic window. nuvisan.com

Strategic Integration of Preclinical Pharmacokinetics into Lead Optimization

The optimization of a lead compound is not limited to its pharmacodynamic properties (i.e., its effect on the target); it also requires the strategic integration of preclinical pharmacokinetic studies. danaher.com Pharmacokinetics (PK) describes the journey of a drug through the body, encompassing its absorption, distribution, metabolism, and excretion (ADME). science.gov Evaluating these properties early in the lead optimization phase is crucial for selecting candidates with a higher probability of success in later clinical stages. biobide.com

The process involves a series of in vitro and in vivo assays to build a comprehensive ADME profile of stilbamidine analogs. While specific, detailed preclinical pharmacokinetic data for stilbamidine is limited in recent literature, the types of studies conducted for related stilbene derivatives, such as pterostilbene (B91288), illustrate the standard approach. nih.gov

Key pharmacokinetic parameters evaluated during lead optimization include:

Absorption and Bioavailability: Studies assess how well the compound is absorbed after oral administration and what fraction reaches systemic circulation (bioavailability). Poor absorption can be a major hurdle for developing an oral drug.

Distribution (Vd): This parameter describes the extent to which a drug spreads into different body tissues. A study on pterostilbene found a volume of distribution (Vdβ) of 2.41 L/kg in rats, indicating significant distribution into tissues from the bloodstream. nih.gov

Metabolism: In vitro studies using liver microsomes and in vivo studies identify the metabolic pathways a compound undergoes. nih.gov For example, pterostilbene was found to be metabolized via Phase II glucuronidation. nih.gov Understanding metabolism is key to predicting drug-drug interactions and ensuring the compound is not too rapidly broken down.

Clearance (Cl) and Half-life (t½): Clearance measures the rate at which the drug is removed from the body, while the half-life indicates how long it remains in circulation. These parameters are critical for designing dosing regimens. Pterostilbene exhibited a total clearance of 0.960 L/h/kg and a serum half-life of 1.73 hours in rats. nih.gov

Data from these studies are integrated into the iterative optimization cycle. If an otherwise potent stilbamidine analog shows poor metabolic stability or low bioavailability, medicinal chemists can make structural modifications specifically aimed at improving its ADME profile, such as blocking sites of metabolism or altering physicochemical properties to enhance absorption. patsnap.com

Future Research Directions and Translational Potential of Stilbamidine Based Compounds

Elucidation of Remaining Unidentified Molecular Targets

While the primary mechanism of stilbamidine is understood to involve binding to the minor groove of DNA, particularly at AT-rich sequences, a complete picture of its molecular interactions remains partially incomplete. nih.gov The full spectrum of its biological activity may be influenced by interactions with other cellular components that are not yet fully characterized. For instance, stilbamidine is known to be taken up into lysosomes and to interfere with mitochondrial functions in fungi. nih.gov It also exhibits inhibitory effects on specific cellular transporters, such as the adenosine-sensitive pentamidine (B1679287) transporter (ASPT1). medchemexpress.comglpbio.com

Future research must aim to deconstruct these secondary interactions to understand their contribution to both efficacy and potential off-target effects. A key strategy for uncovering novel targets is through the generation and analysis of drug-resistant mutants. nih.gov This approach, which involves inducing resistance in a pathogen and then performing whole-genome sequencing to identify the mutations responsible, can pinpoint the precise molecular machinery affected by the drug. nih.gov A thorough understanding of all of stilbamidine's targets is crucial for predicting its full range of effects and for designing safer, more effective next-generation analogues.

Design and Synthesis of Novel Stilbamidine Analogues with Enhanced Selectivity and Potency

A significant frontier in stilbamidine research is the rational design and synthesis of new analogues with improved therapeutic profiles. The core stilbene (B7821643) structure is a versatile scaffold that allows for extensive chemical modification. Research on other stilbene derivatives has demonstrated that strategic structural changes can yield compounds with significantly enhanced activity and novel mechanisms of action. nih.gov

The goals of synthesizing novel stilbamidine analogues include:

Enhanced Potency: Modifying the structure to increase binding affinity for its primary target or improve activity against other key cellular components.

Increased Selectivity: Altering the molecule to be more specific for pathogen targets over host cells, which can lead to a better therapeutic window.

Improved Pharmacokinetics: Optimizing the structure to improve metabolic stability and distribution within the body.

Investigation of Combination Therapies with Existing or Emerging Antimicrobial Agents

The use of antimicrobial agents in combination is a powerful strategy to enhance efficacy, overcome resistance, and broaden the spectrum of activity. nih.gov This approach holds considerable promise for stilbamidine. Combining drugs that have different mechanisms of action can create a synergistic effect, where the total therapeutic impact is greater than the sum of the individual drugs. nih.gov

Future research should investigate pairing stilbamidine with other antimicrobial agents. For example:

Against Fungi: Combining stilbamidine (a DNA-binding agent) with an echinocandin (which targets the fungal cell wall) or an azole (which inhibits ergosterol (B1671047) synthesis) could attack the pathogen on multiple fronts.

Against Protozoa: Pairing stilbamidine with drugs that disrupt different metabolic pathways or protein synthesis machinery could be more effective and help prevent the emergence of resistant strains.

The rationale for combination therapy is well-established in treating complex infections like tuberculosis and HIV, and applying this principle to stilbamidine could rejuvenate its utility against challenging pathogens. medchemexpress.comfrontiersin.org

Exploration of Stilbamidine's Activity against Other Neglected Tropical Diseases

Stilbamidine and other aromatic diamidines are known for their activity against human African trypanosomiasis (sleeping sickness). researchgate.net However, their potential against a wider range of neglected tropical diseases (NTDs) is an area ripe for exploration. Many NTDs have limited or highly toxic treatment options, creating an urgent need for new therapeutic agents. nih.gov

Promising areas for investigation include:

Chagas Disease: Caused by Trypanosoma cruzi, this disease has few effective treatments. nih.govnih.gov Research has shown that other stilbene compounds exhibit potent antiparasitic activity against T. cruzi, providing a strong basis for evaluating stilbamidine for this indication. nih.gov

Acanthamoeba Keratitis: This severe eye infection is caused by the Acanthamoeba protozoan. Related diamidines, such as propamidine (B86517) and pentamidine, are used in its treatment, suggesting that stilbamidine could also be an effective therapeutic option. nih.govresearchgate.net

Leishmaniasis: While other diamidines like pentamidine are used as a second-line treatment for leishmaniasis, a comprehensive evaluation of stilbamidine's efficacy could be beneficial. nih.gov

The table below summarizes potential NTDs where stilbamidine-based compounds could be investigated.

Neglected Tropical Disease (NTD)Causative AgentRationale for Stilbamidine Research
Chagas Disease Trypanosoma cruzi (protozoan)Stilbene derivatives show potent activity against T. cruzi. nih.gov
Acanthamoeba Keratitis Acanthamoeba spp. (protozoan)Related diamidines (propamidine, pentamidine) are effective. nih.gov
Leishmaniasis Leishmania spp. (protozoan)Related diamidine pentamidine is used as a second-line therapy. nih.gov
Human African Trypanosomiasis Trypanosoma brucei (protozoan)Aromatic diamidines are an established drug class for this disease. researchgate.net

Application of Advanced Computational and AI/ML Methodologies for Discovery and Optimization

Modern drug discovery is increasingly driven by advanced computational tools, including artificial intelligence (AI) and machine learning (ML). These technologies can dramatically accelerate the research and development of new stilbamidine-based therapies.

The application of these methodologies can impact every stage of the discovery pipeline:

Target Identification: AI algorithms can analyze vast biological datasets to help identify novel molecular targets for stilbamidine and its analogues. researchgate.net

Virtual Screening and Drug Design: Computational models can screen massive virtual libraries of chemical compounds to identify promising new stilbamidine derivatives. AI can also be used for de novo drug design, generating entirely new molecular structures optimized for specific targets.

Property Prediction: Machine learning models can accurately predict the physicochemical properties, biological activity, and potential toxicity of new analogues before they are synthesized in the lab, saving significant time and resources.

Lead Optimization: AI-driven platforms can guide the chemical modification of lead compounds to enhance their potency and selectivity, speeding up the process of developing a viable drug candidate.

By integrating these powerful computational and AI/ML techniques, researchers can navigate the complexities of drug discovery more efficiently and rationally, unlocking the full therapeutic potential of stilbamidine and its future derivatives.

The table below highlights key applications of computational and AI/ML methods in stilbamidine research.

Application AreaSpecific TechniqueObjective
Target Identification Machine Learning, Deep LearningAnalyze multi-omics data to find novel molecular targets. researchgate.net
Drug Design Molecular Docking, Virtual ScreeningPredict binding of stilbamidine analogues to protein targets.
Lead Generation Generative AI ModelsDesign novel stilbene-based scaffolds with desired properties.
Property Prediction Quantitative Structure-Activity Relationship (QSAR)Model and predict the biological activity of new compounds.
Lead Optimization AI-driven iterative design cyclesRefine chemical structures for enhanced potency and selectivity.

Q & A

Q. What are the standard protocols for synthesizing and characterizing Stilbamidine in experimental settings?

  • Methodological Answer : Synthesis typically involves condensation reactions of aromatic diamidines under controlled pH and temperature. Characterization requires multi-modal analysis:
  • Purity : HPLC (≥95% purity, using a C18 column and UV detection at 254 nm) .
  • Structural Confirmation : 1^1H/13^13C NMR and high-resolution mass spectrometry (HRMS) .
  • Stability : Accelerated degradation studies under varying temperatures and humidity levels .
    Note: For reproducibility, document solvent systems, reaction times, and purification steps in the main manuscript, with extended data in supplementary materials .

Q. How should researchers design experiments to assess Stilbamidine’s biological activity while minimizing variability?

  • Methodological Answer :
  • Controls : Include positive (e.g., known antiparasitic agents) and negative (vehicle-only) controls .
  • Replicates : Use triplicate measurements for dose-response assays (e.g., IC50_{50} determinations) .
  • Blinding : Randomize treatment allocation to reduce observer bias .
  • Data Normalization : Express activity relative to baseline cellular viability (e.g., MTT assay) .

Q. What databases and tools are essential for conducting a comprehensive literature review on Stilbamidine?

  • Methodological Answer :
  • Primary Sources : Use SciFinder and Web of Science to retrieve peer-reviewed articles, filtering by "Stilbamidine" and related CAS numbers (e.g., 140-59-0) .
  • Review Articles : Identify meta-analyses via PubMed using keywords like "Stilbamidine AND mechanism" .
  • Patents : Search Derwent Innovation for synthesis or application patents .

Q. How can researchers validate the identity of Stilbamidine in legacy studies with incomplete characterization data?

  • Methodological Answer :
  • Reproducibility : Re-synthesize the compound using archived protocols and compare spectral data .
  • Cross-Validation : Use orthogonal techniques (e.g., IR spectroscopy paired with X-ray crystallography) .
  • Literature Alignment : Compare melting points, solubility, and bioactivity profiles with historical data .

Q. What ethical considerations apply to in vivo studies involving Stilbamidine?

  • Methodological Answer :
  • IACUC Compliance : Adhere to 3R principles (Replacement, Reduction, Refinement) for animal models .
  • Dose Justification : Preclinical toxicity data must inform maximum tolerated doses (MTDs) .
  • Data Transparency : Report adverse events and attrition rates in supplementary materials .

Advanced Research Questions

Q. What strategies resolve contradictions in Stilbamidine’s pharmacokinetic data across studies?

  • Methodological Answer :
  • Meta-Analysis : Pool data from multiple studies, adjusting for variables like dosing regimens and analytical methods .
  • Iterative Modeling : Use nonlinear mixed-effects models (NONMEM) to account for inter-study variability .
  • Replication Studies : Conduct independent validation of disputed parameters (e.g., half-life, bioavailability) .

Q. How can computational modeling predict Stilbamidine’s interactions with biological targets, and how are predictions validated?

  • Methodological Answer :
  • In Silico Tools : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) to assess binding affinities .
  • Experimental Validation :
  • Surface Plasmon Resonance (SPR) for binding kinetics .
  • CRISPR-Cas9 knockouts to confirm target specificity .

Q. What frameworks optimize experimental design for studying Stilbamidine’s off-target effects?

  • Methodological Answer :
  • PICO Framework : Define Population (cell lines/organisms), Intervention (dose range), Comparison (controls), Outcome (transcriptomic/proteomic changes) .
  • High-Throughput Screening : Use RNA-seq or proteomics to identify differentially expressed pathways .
  • Network Pharmacology : Map Stilbamidine’s targets onto interactomes (e.g., STRING DB) to predict off-target nodes .

Q. How should researchers integrate multi-omics data to elucidate Stilbamidine’s mechanism of action?

  • Methodological Answer :
  • Data Triangulation : Combine transcriptomics (RNA-seq), proteomics (LC-MS/MS), and metabolomics (NMR) datasets .
  • Pathway Enrichment : Use tools like DAVID or Metascape to identify overrepresented pathways .
  • Machine Learning : Train classifiers to link omics signatures to phenotypic outcomes (e.g., apoptosis) .

Q. What criteria ensure rigor in reporting Stilbamidine’s preclinical efficacy and safety?

  • Methodological Answer :
  • ARRIVE Guidelines : Detail animal husbandry, randomization, and blinding .
  • MIAME Standards : Deposit raw omics data in public repositories (e.g., GEO, PRIDE) .
  • FAIR Principles : Ensure data are Findable, Accessible, Interoperable, and Reusable .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.